6-Octadecynoic acid

Antifungal drug discovery Azole resistance Natural product leads

6-Octadecynoic acid (tariric acid; 6-ODA), systematic name octadec-6-ynoic acid, is an 18-carbon acetylenic fatty acid bearing a triple bond at the C-6 position (C18H32O2, MW 280.45 g/mol). First isolated from Picramnia seed oils in 1892, it occurs naturally at high levels in several plant species, including Picramnia sow (95%), Picramnia sellowii (85.3%), and Alvaradoa amorphoides (57.6%).

Molecular Formula C18H32O2
Molecular Weight 280.4 g/mol
CAS No. 544-74-1
Cat. No. B1207068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Octadecynoic acid
CAS544-74-1
Synonyms6-octadecynoic acid
Molecular FormulaC18H32O2
Molecular Weight280.4 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC#CCCCCC(=O)O
InChIInChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-11,14-17H2,1H3,(H,19,20)
InChIKeyGVZXZHWIIXHZOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Octadecynoic Acid (CAS 544-74-1): Procurement-Grade Overview of a Rare Acetylenic Fatty Acid


6-Octadecynoic acid (tariric acid; 6-ODA), systematic name octadec-6-ynoic acid, is an 18-carbon acetylenic fatty acid bearing a triple bond at the C-6 position (C18H32O2, MW 280.45 g/mol) [1]. First isolated from Picramnia seed oils in 1892, it occurs naturally at high levels in several plant species, including Picramnia sow (95%), Picramnia sellowii (85.3%), and Alvaradoa amorphoides (57.6%) [2]. It is biosynthesized from petroselinic acid via acetylenase-mediated desaturation and serves as a key intermediate in the synthesis of cis-6-octadecenoic acid [3]. Unlike the more common positional isomer 9-octadecynoic acid (stearolic acid, CAS 506-24-1), 6-ODA exhibits a distinct biological activity profile driven by the proximity of its triple bond to the carboxyl head group, which influences receptor binding, enzymatic recognition, and physicochemical properties [4].

Why 6-Octadecynoic Acid Cannot Be Replaced by 9-Octadecynoic Acid or Other In-Class Fatty Acids


Positional isomerism within the octadecynoic acid series is not a subtle structural nuance; it is a decisive determinant of biological target engagement, enzymatic processing, and functional outcome. The triple bond position governs spatial presentation of the acetylenic moiety to receptor binding pockets, directly affecting PPARγ activation efficacy and FFAR1-dependent signaling [1]. In antifungal applications, the C-6 triple bond confers activity against fluconazole-resistant Candida albicans that is absent or attenuated in the C-9 isomer, while chain-length variation within the 6-acetylenic series produces non-linear potency shifts that preclude simple analog substitution [2]. Furthermore, 6-ODA exhibits a unique lipase resistance profile—it resists esterification by Candida cylindracea, Pseudomonas cepacia, and porcine pancreatic lipases—whereas 9-octadecynoic acid is readily esterified by all six tested lipases, a distinction with direct implications for metabolic stability in biological systems and for enzymatic synthesis workflows [3]. These position-dependent differences in pharmacodynamic behavior and biocatalytic handling mean that generic substitution with 9-ODA or other acetylenic acids will yield non-equivalent experimental results and cannot be assumed to reproduce 6-ODA-specific outcomes.

Quantitative Differentiation Evidence: Why 6-Octadecynoic Acid Is the Preferred Procurement Choice


Antifungal Potency Against Fluconazole-Resistant Candida albicans: 6-ODA Matches Clinical Comparators

6-Octadecynoic acid (compound 1) inhibited both fluconazole-susceptible and fluconazole-resistant Candida albicans strains with MIC values of 0.38 ± 0.03 μg/mL and 1.04 ± 0.45 μg/mL, respectively. These potencies were comparable to those of amphotericin B and fluconazole tested in the same assay [1]. The chain-length analog 6-nonadecynoic acid (compound 2) displayed MICs of 0.33 ± 0.14 and 0.52 ± 0.23 μg/mL against the same strains [1]. In the broader 2008 study evaluating five 6-acetylenic acids (C16–C20) against 21 fungal strains, 6-ODA (compound 3) showed significant activity across Candida spp., Aspergillus spp., Cryptococcus neoformans, and dermatophytes, with MIC values comparable to several clinical control drugs [2]. Critically, when 9-octadecynoic acid (compound 6) was included for positional comparison, the antifungal activity was found to be associated with both chain length and triple bond position, demonstrating that the C-6 position is a structural determinant of antifungal efficacy [2].

Antifungal drug discovery Azole resistance Natural product leads

Positional Isomer Differentiation: 6-ODA vs. 9-ODA in PPARγ-Mediated Lipid Accumulation

Both 6-octadecynoic acid (6-ODA) and 9-octadecynoic acid (9-ODA) activated PPARγ in a luciferase reporter assay and increased lipid accumulation in 3T3-L1 adipocytes in a PPARγ-dependent manner [1]. This represents the first report of acetylenic fatty acids functioning as PPARγ agonists [1]. In MIN6 insulinoma cells, both 6-ODA and 9-ODA almost equally stimulated glucose-dependent second-phase insulin secretion in an FFAR1-dependent manner, with ERK phosphorylation peaking at 10 min post-stimulation [2]. However, 9-ODA has been additionally characterized as a DNA binding agent with a dissociation constant (Kd) of approximately 1.8 mM and weak DNA polymerase inhibition activity [3], whereas 6-ODA has not been reported to bind DNA. This divergent polypharmacology means that 9-ODA introduces a DNA-binding liability absent in 6-ODA, which may confound target-specific interpretations in nuclear receptor studies.

PPARγ agonism Metabolic disease Adipocyte biology

Lipase Resistance as a Differentiator: 6-ODA Resists Esterification by Three Major Lipases While 9-ODA Does Not

6-Octadecynoic acid showed a marked degree of resistance to esterification with n-butanol when catalyzed by Candida cylindracea lipase (CCL), Pseudomonas cepacia lipase (PS-D), and porcine pancreatic lipase (PPL) [1]. In contrast, 9-octadecynoic acid and 13-docosynoic acid were not discriminated and were readily esterified by the remaining six lipases tested [1]. 6-ODA was, however, esterified when R. miehei lipases (Lipozyme IM 20, Lipolase 100T) or Candida antarctica lipase (Novozyme 435) were used, indicating that the resistance is lipase-specific and position-dependent [1]. The reference substrate 10-undecynoic acid gave the highest conversion rate with all lipases, underscoring that acetylenic acid reactivity is strongly influenced by triple bond position relative to the carboxyl group [1].

Enzymatic stability Biocatalysis Lipid biochemistry

α-Methoxylation of 6-ODA Unlocks Potent Anti-MRSA Activity Absent in the Parent Compound

The α-methoxylated derivative (±)-2-methoxy-6-octadecynoic acid (compound 4) displayed potent bactericidal activity against clinical isolates of methicillin-resistant Staphylococcus aureus (CIMRSA) with IC50 values between 17–37 μg/mL [1]. In sharp contrast, unmodified 6-octadecynoic acid was not bactericidal at all against CIMRSA [1]. The critical micelle concentration (CMC) of compound 4 was 15–20 μg/mL, approximately five-fold lower than the C16 analog, indicating that compound 4 exerts its antibacterial activity in a micellar state [1]. This demonstrates that 6-ODA serves as a privileged scaffold where α-methoxylation introduces a gain-of-function antibacterial mechanism not present in the parent compound, while the parent 6-ODA retains antifungal activity.

Antibacterial discovery MRSA Structure-activity relationship

Favorable In Vitro and In Vivo Toxicity Profile of 6-ODA Compared to Clinical Antifungal Benchmarks

In the 2008 comprehensive antifungal study, 6-octadecynoic acid (compound 3) and the other four 6-acetylenic acids (compounds 1, 2, 4, 5) showed no toxicity against mammalian cell lines at concentrations up to 32 μM [1]. Furthermore, 6-ODA (compound 3) and 6-nonadecynoic acid (compound 4) did not produce obvious toxic effects in mice at a dose of 34 μmol/kg of body weight when administered intraperitoneally [1]. These findings are noteworthy because the positive control drugs amphotericin B and fluconazole, while clinically used, carry well-documented toxicity liabilities—amphotericin B is associated with nephrotoxicity, and fluconazole with hepatotoxicity at therapeutic doses [1]. The low in vitro and in vivo toxicity profile of 6-ODA, combined with its significant antifungal potency, supports its selection as a lead scaffold with a wider therapeutic window than certain clinical comparators.

Toxicology Safety pharmacology Antifungal lead optimization

Natural Abundance and Established Synthetic Routes Enable Scalable Procurement of 6-ODA

6-Octadecynoic acid occurs at exceptionally high levels in seed oils of several plant species: Picramnia sow contains 95%, Picramnia sellowii 85.3%, and Alvaradoa amorphoides 57.6% [1]. Stachys milanii seed oil has also been identified as a good potential source for the active substance in antifungal preparations due to its high 6-ODA content [2]. Synthetically, 6-ODA can be prepared from petroselinic acid as a starting material via established routes, and has been synthesized as an intermediate in the preparation of cis-6-octadecenoic acid [3]. The complete series of all sixteen octadecynoic acid positional isomers has been synthesized and characterized, providing a robust comparative framework for structure-property studies [4]. In contrast, 9-octadecynoic acid, while commercially available, does not match 6-ODA's natural abundance profile, which enables extraction-based sourcing as an alternative to total synthesis for large-scale applications.

Natural product sourcing Synthetic accessibility Supply chain

Optimal Application Scenarios for 6-Octadecynoic Acid Driven by Quantitative Evidence


Antifungal Lead Optimization Targeting Azole-Resistant Candida Species

6-ODA is the preferred starting scaffold for medicinal chemistry programs addressing fluconazole-resistant candidiasis. With an MIC of 1.04 μg/mL against fluconazole-resistant C. albicans—comparable to amphotericin B—and demonstrated in vivo tolerability at 34 μmol/kg in mice, 6-ODA offers a validated potency-safety combination for hit-to-lead optimization [1]. Structure-activity relationship (SAR) exploration should focus on chain-length variation (C-19 analog shows improved MIC of 0.52 μg/mL) and α-substitution, as evidenced by the gain-of-function anti-MRSA activity conferred by α-methoxylation [2].

PPARγ Pharmacological Tool Compound Studies Requiring Minimal Off-Target Confounding

For researchers investigating PPARγ-mediated lipid accumulation, adipogenesis, or anti-fibrotic mechanisms, 6-ODA is the cleaner tool compound relative to 9-ODA. Both isomers activate PPARγ with similar efficacy in luciferase reporter assays and 3T3-L1 lipid accumulation models, but 9-ODA introduces an additional DNA-binding pharmacology (Kd ≈ 1.8 mM) that may confound nuclear receptor studies [3]. Procurement of 6-ODA over 9-ODA eliminates this confounding variable, enabling more interpretable target engagement data.

Enzymatic Biotransformation and Metabolic Stability Studies Leveraging Lipase Resistance

6-ODA's marked resistance to esterification by C. cylindracea, P. cepacia, and porcine pancreatic lipases makes it uniquely suited for studies requiring a metabolically stable fatty acid probe in lipase-rich environments (e.g., gastrointestinal simulations, serum stability assays) [4]. The contrasting susceptibility of 9-ODA to all tested lipases means that 6-ODA is the only octadecynoic acid isomer that can serve as a lipase-resistant negative control in esterification or hydrolysis assays, or as a stable scaffold for prodrug design where enzymatic cleavage must be avoided.

Natural Product Extraction-Based Scale-Up for Antifungal Formulation Development

With natural abundance reaching 95% in Picramnia sow seed oil and 57.6% in Alvaradoa amorphoides, 6-ODA is uniquely amenable to cost-effective, extraction-based procurement at scale [5]. Stachys milanii seeds have been specifically identified as a viable source for antifungal active substance production [6]. This natural abundance profile, combined with established synthetic routes from petroselinic acid, provides dual-pathway supply assurance that is not matched by other octadecynoic acid positional isomers, reducing procurement risk for programs moving from discovery to preclinical development volumes.

Quote Request

Request a Quote for 6-Octadecynoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.